molecular formula C17H20ClN3O2 B1252678 (S)-furametpyr

(S)-furametpyr

Cat. No. B1252678
M. Wt: 333.8 g/mol
InChI Key: NRTLIYOWLVMQBO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-furametpyr is a 5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-yl)pyrazole-4-carboxamide that is the (S)-enantiomer of furametpyr. It is an enantiomer of a (R)-furametpyr.

Scientific Research Applications

Metabolism and Biotransformation

  • Rat Metabolism : Furametpyr is absorbed rapidly from the gastrointestinal tract after oral administration, extensively metabolized, and excreted in urine, bile, or feces. Sex- and dose-related differences in excretion rates were noted in rats (Nagahori et al., 2000).
  • Human Metabolism : Major biotransformation in humans is N-demethylation, catalyzed by various cytochrome P450 enzymes. This study elucidates furametpyr's metabolic pathways in humans and rats (Nagahori et al., 2000).

Analytical Detection

  • Chiral Analysis in Agriculture : Developed an analytical method for determining furametpyr enantiomers in rice, soil, and water. This method provides a comprehensive understanding of furametpyr's environmental presence (Dong et al., 2013).

Other Relevant Studies

  • Uptake in Root Crops : A study developed a model to estimate the residual amount of non-ionized pesticides like furametpyr in the edible roots of root crops, enhancing understanding of agricultural pesticide residues (Fujisawa et al., 2002).
  • Pesticides in Mammals : This research analyzed the metabolism of furametpyr and other pesticides in animals using a combination of in vivo, vitro, and silico methods, providing insights into species- and sex-related differences in toxicity (Nagahori, 2011).

properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

5-chloro-1,3-dimethyl-N-[(3S)-1,1,3-trimethyl-3H-2-benzofuran-4-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)/t10-/m0/s1

InChI Key

NRTLIYOWLVMQBO-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C

Canonical SMILES

CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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